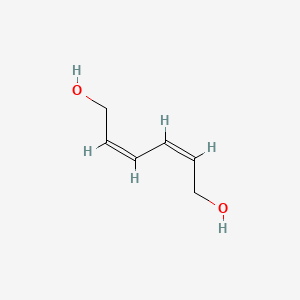
(2Z,4Z)-Hexa-2,4-diene-1,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,4Z)-Hexa-2,4-diene-1,6-diol is an organic compound characterized by its two conjugated double bonds and two hydroxyl groups. This compound is a type of diene, which means it contains two double bonds, and it is also a diol, indicating the presence of two hydroxyl groups. The specific configuration of the double bonds in the (2Z,4Z) positions gives this compound unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4Z)-Hexa-2,4-diene-1,6-diol can be achieved through various methods. One common approach involves the selective hydrogenation of hexa-2,4-diyne-1,6-diol. This reaction typically requires a palladium catalyst and hydrogen gas under controlled conditions to ensure the selective formation of the (2Z,4Z) isomer.
Another method involves the use of alkyne elementometalation followed by Pd-catalyzed cross-coupling reactions. This approach allows for the precise control of the stereochemistry of the resulting diene .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2Z,4Z)-Hexa-2,4-diene-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds can be reduced to form saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for hydroxyl group substitution.
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of hexa-2,4-diol.
Substitution: Formation of halogenated dienes or other substituted derivatives.
Aplicaciones Científicas De Investigación
(2Z,4Z)-Hexa-2,4-diene-1,6-diol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2Z,4Z)-Hexa-2,4-diene-1,6-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the conjugated double bonds can participate in electron transfer reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2Z,4E)-Hexa-2,4-diene-1,6-diol: Similar structure but different configuration of double bonds.
(2E,4E)-Hexa-2,4-diene-1,6-diol: Another isomer with different double bond configuration.
Hexa-2,4-diyne-1,6-diol: Contains triple bonds instead of double bonds.
Uniqueness
The (2Z,4Z) configuration of (2Z,4Z)-Hexa-2,4-diene-1,6-diol gives it unique chemical properties, such as specific reactivity and stability. This configuration can influence its interactions with other molecules and its overall biological activity, making it distinct from its isomers and other related compounds.
Propiedades
Fórmula molecular |
C6H10O2 |
|---|---|
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
(2Z,4Z)-hexa-2,4-diene-1,6-diol |
InChI |
InChI=1S/C6H10O2/c7-5-3-1-2-4-6-8/h1-4,7-8H,5-6H2/b3-1-,4-2- |
Clave InChI |
UALGDSCLDIEGCQ-CCAGOZQPSA-N |
SMILES isomérico |
C(O)/C=C\C=C/CO |
SMILES canónico |
C(C=CC=CCO)O |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















